![molecular formula C26H30N4O3 B11012387 6-(3,4-dimethoxyphenyl)-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)pyridazin-3(2H)-one](/img/structure/B11012387.png)
6-(3,4-dimethoxyphenyl)-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)pyridazin-3(2H)-one
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Overview
Description
6-(3,4-dimethoxyphenyl)-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)pyridazin-3(2H)-one is a pyridazinone derivative featuring a 3,4-dimethoxyphenyl substituent at the 6-position and a piperazine-linked (2E)-3-phenylprop-2-en-1-yl group at the 2-position. The compound’s structure combines a heterocyclic pyridazinone core with aromatic and alkenyl moieties, which are critical for its physicochemical and pharmacological properties. Pyridazinones are well-documented for their anti-inflammatory, anticancer, and central nervous system activities, often modulated by substituents on the core scaffold .
Preparation Methods
The synthesis of 6-(3,4-dimethoxyphenyl)-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyridazinone core, followed by the introduction of the dimethoxyphenyl group through electrophilic aromatic substitution. The piperazinylmethyl group can be introduced via nucleophilic substitution, and the final step involves the addition of the phenylprop-2-en-1-yl moiety through a coupling reaction. Industrial production methods would likely optimize these steps for higher yields and purity, possibly involving catalytic processes and advanced purification techniques .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The dimethoxyphenyl group can be oxidized to form quinones.
Reduction: The pyridazinone core can be reduced to form dihydropyridazinones.
Substitution: The piperazinylmethyl group can participate in nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Scientific Research Applications
6-(3,4-dimethoxyphenyl)-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethoxyphenyl group may enhance binding affinity, while the piperazinylmethyl group can modulate the compound’s pharmacokinetic properties. The phenylprop-2-en-1-yl moiety may contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aryl Substituents
6-(3-methoxyphenyl)-2-[(2E)-3-phenylprop-2-en-1-yl]pyridazin-3(2H)-one (CAS 1232826-67-3)
This analogue (MW 318.4) replaces the 3,4-dimethoxyphenyl group with a 3-methoxyphenyl substituent. Computational studies suggest that the 3,4-dimethoxy configuration in the target compound enhances hydrophobic interactions with enzyme active sites compared to mono-methoxy derivatives .
6-(2-fluoro-4-methoxyphenyl)-2-[(2E)-3-phenylprop-2-en-1-yl]pyridazin-3(2H)-one (CAS 1232826-00-4)
This fluorinated analogue (MW 336.4) introduces a fluorine atom at the 2-position of the phenyl ring. Fluorine’s electronegativity may improve metabolic stability and bioavailability by reducing oxidative degradation. However, the 3,4-dimethoxy substituent in the target compound offers a balance between lipophilicity (LogP ~3.2, estimated) and hydrogen-bonding capacity, which is absent in fluorinated derivatives .
Table 1: Comparison of Aryl-Substituted Pyridazinones
Compound | Substituent | Molecular Weight | Key Features |
---|---|---|---|
Target Compound | 3,4-dimethoxyphenyl | ~334 | Enhanced hydrophobicity, H-bond donors |
CAS 1232826-67-3 | 3-methoxyphenyl | 318.4 | Reduced steric bulk |
CAS 1232826-00-4 | 2-fluoro-4-methoxyphenyl | 336.4 | Improved metabolic stability |
Piperazine-Modified Analogues
6-Phenyl-2-[3-(4-substituted-piperazin-1-yl)propyl]pyridazin-3(2H)-ones
Murty et al. (2012) synthesized derivatives with propyl-linked piperazine groups, showing anticancer activity (IC₅₀: 1.5–8.2 μM against HeLa cells). The target compound’s piperazine-methyl linkage may confer superior conformational flexibility, enabling stronger interactions with targets like serotonin or dopamine receptors. Additionally, the (2E)-3-phenylpropenyl group introduces geometric constraints that could enhance selectivity .
(E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one
This compound (ZINC12952963) shares a piperazine-propenyl motif but replaces pyridazinone with a propenone core. The pyridazinone ring in the target compound provides a hydrogen-bond acceptor (-C=O) critical for binding kinase domains, whereas propenone derivatives may prioritize hydrophobic interactions .
Pharmacological and Physicochemical Comparisons
Anti-inflammatory Activity
The target compound’s 3,4-dimethoxyphenyl group is hypothesized to improve potency by mimicking natural ligands (e.g., flavonoids) that inhibit COX-2. Piperazine’s basic nitrogen may also enhance solubility, addressing a common limitation of arylpyridazinones .
Physicochemical Properties
Table 2: Key Physicochemical Parameters
The target compound’s higher LogP compared to pyrazol-3-one derivatives () suggests improved membrane permeability, critical for CNS-targeted drugs. However, excessive lipophilicity (LogP >5) is mitigated by the piperazine group’s solubilizing effects .
Biological Activity
Introduction
The compound 6-(3,4-dimethoxyphenyl)-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)pyridazin-3(2H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is C26H30N4O3. Its structure includes a pyridazinone core, a piperazine moiety, and both dimethoxyphenyl and phenylpropene groups, which suggest potential interactions with various biological targets. The presence of these functional groups is indicative of diverse pharmacological properties.
Table 1: Structural Features of the Compound
Feature | Description |
---|---|
Molecular Formula | C26H30N4O3 |
Core Structure | Pyridazinone |
Functional Groups | Dimethoxyphenyl, Phenylpropene |
Biological Activity
Preliminary studies have indicated that this compound may exhibit significant biological activity through interactions with specific enzymes and receptors. Notably, it has been shown to have:
- Antioxidant Activity : The presence of methoxy groups in the phenyl ring is often associated with enhanced antioxidant properties.
- Anticancer Potential : Research suggests that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.
- Neuroprotective Effects : The piperazine moiety may contribute to neuroprotective effects, potentially through modulation of neurotransmitter systems.
Table 2: Summary of Biological Activities
Activity Type | Mechanism/Effect | References |
---|---|---|
Antioxidant | Scavenging free radicals | |
Anticancer | Inhibition of cell proliferation | |
Neuroprotective | Modulation of neurotransmitter systems |
Case Studies and Research Findings
A study conducted on similar pyridazinone derivatives demonstrated their potential in inhibiting various cancer cell lines. For instance, compounds exhibiting structural similarities to This compound showed IC50 values in the micromolar range against breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Another investigation highlighted the compound's interaction with cholinergic receptors, suggesting possible implications for neurodegenerative diseases like Alzheimer's. The dual-action mechanism observed in related compounds points towards a promising avenue for further research.
Table 3: Case Study Results
Study Focus | Findings | Reference |
---|---|---|
Anticancer Activity | IC50 values in micromolar range against cancer cells | |
Neuroprotective Mechanism | Interaction with cholinergic receptors |
The compound This compound presents a unique structure that may confer diverse biological activities. Its potential as an antioxidant, anticancer agent, and neuroprotective compound makes it a valuable candidate for further investigation in medicinal chemistry. Future studies should focus on elucidating its precise mechanisms of action and exploring its efficacy in clinical settings.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 6-(3,4-dimethoxyphenyl)-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)pyridazin-3(2H)-one, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including (1) coupling of the pyridazinone core with a piperazine derivative via nucleophilic substitution and (2) introduction of the 3,4-dimethoxyphenyl and cinnamyl groups through Suzuki or Heck coupling. Key intermediates are characterized using NMR (to confirm substituent regiochemistry) and HPLC-MS (to assess purity). Reaction conditions (e.g., refluxing in ethanol or DMF at 80–100°C) are critical for minimizing side products like unreacted piperazine derivatives .
Q. Which spectroscopic techniques are essential for confirming the molecular structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve aromatic protons (e.g., 3,4-dimethoxyphenyl at δ 6.7–7.1 ppm) and piperazine methylene signals (δ 2.5–3.5 ppm).
- IR Spectroscopy : Confirm carbonyl (C=O) stretching at ~1680 cm⁻¹ and ether (C-O) vibrations at 1250 cm⁻¹.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₈H₃₀N₄O₃ requires m/z 470.2312) .
Q. What primary biological assays are used to screen this compound’s activity?
- Methodological Answer : Initial screens often include:
- Kinase Inhibition Assays : Test inhibition of targets like PI3K or MAPK using fluorescence polarization.
- Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Receptor Binding Assays : Radioligand displacement for serotonin or dopamine receptors due to the piperazine moiety’s affinity .
Advanced Research Questions
Q. How can researchers address low synthetic yields during the coupling of the cinnamyl-piperazine moiety to the pyridazinone core?
- Methodological Answer : Low yields (~30–40%) may arise from steric hindrance or competing side reactions. Strategies include:
- Catalytic Optimization : Use Pd(OAc)₂/XPhos for Heck coupling to improve regioselectivity.
- Solvent Screening : Replace DMF with acetonitrile to reduce byproduct formation.
- Temperature Gradients : Stepwise heating (60°C → 100°C) to control reaction kinetics .
Q. How should contradictory data in biological activity (e.g., high in vitro potency but low in vivo efficacy) be analyzed?
- Methodological Answer : Discrepancies often stem from:
- Pharmacokinetic Limitations : Measure plasma stability (via LC-MS) and metabolic clearance using liver microsomes.
- Solubility Issues : Perform logP determinations (e.g., shake-flask method) and formulate with cyclodextrins or liposomes.
- Target Engagement Validation : Use PET tracers or Western blotting to confirm target modulation in vivo .
Q. What strategies are recommended for structure-activity relationship (SAR) studies focused on the 3,4-dimethoxyphenyl group?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with mono-methoxy, halogenated, or nitro groups to assess electronic effects.
- Bioisosteric Replacement : Replace methoxy with methylsulfanyl or trifluoromethyl to evaluate steric vs. electronic contributions.
- Molecular Docking : Map interactions with target proteins (e.g., COX-2 or EGFR) using AutoDock Vina to prioritize analogs .
Q. How can crystallographic data resolve ambiguities in the compound’s conformational stability?
- Methodological Answer : Single-crystal X-ray diffraction (performed at 100 K) reveals:
- Torsional Angles : Confirm the (2E)-configuration of the cinnamyl group.
- Intermolecular Interactions : Hydrogen bonding between pyridazinone carbonyl and solvent molecules (e.g., methanol).
- Thermal Ellipsoids : Assess flexibility of the piperazine-methyl linkage .
Properties
Molecular Formula |
C26H30N4O3 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]pyridazin-3-one |
InChI |
InChI=1S/C26H30N4O3/c1-32-24-12-10-22(19-25(24)33-2)23-11-13-26(31)30(27-23)20-29-17-15-28(16-18-29)14-6-9-21-7-4-3-5-8-21/h3-13,19H,14-18,20H2,1-2H3/b9-6+ |
InChI Key |
OUUQRTDRIOVPJS-RMKNXTFCSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CN3CCN(CC3)C/C=C/C4=CC=CC=C4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CN3CCN(CC3)CC=CC4=CC=CC=C4)OC |
Origin of Product |
United States |
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